3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
Description
This compound features a propanamide backbone substituted with a 4-chlorophenyl-furan moiety at the 3-position and a 4-fluorophenyl group at the N-terminus. Its molecular formula is C₁₉H₁₄ClFNO₂ (molecular weight: 343.77 g/mol).
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMKWMLFUHVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853311-61-2 | |
| Record name | 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(4-FLUOROPHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds.
Substitution Reactions: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The final step involves the amidation of the furan derivative with 4-fluorophenylpropanoic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) in aprotic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Explored for its potential in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group is a common feature in all listed compounds, likely contributing to enhanced lipophilicity and receptor binding .
- Replacement of the furan in the target compound with a thiazole (as in ) introduces sulfur, which may alter electronic properties and metabolic stability.
- Trifluoromethylpyridinyl in Taranabant enhances its CNS penetration, critical for its anti-obesity action .
Synthetic Routes :
Biological Activity
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, characterization, and research findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a furan ring, chlorophenyl, and fluorophenyl groups. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 345.78 g/mol |
| Melting Point | 227–228 °C |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | 3.12 |
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors in an organic solvent, such as ethanol, often with the aid of a catalyst like triethylamine. The process yields colorless crystals upon recrystallization from dimethylformamide.
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other leukemia cell lines.
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways.
Table 2: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MEL-8 | 2.41 | Apoptosis induction |
| U-937 (acute monocytic leukemia) | 0.76 | Apoptosis induction |
Additional Biological Studies
Further investigations into the compound's pharmacological profile revealed:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties, indicating potential applications beyond oncology.
- Enzyme Inhibition : Studies suggest that certain structural modifications could enhance inhibitory activity against carbonic anhydrases, which are relevant in cancer metabolism.
Case Study 1: Anticancer Efficacy
In a comparative study involving various compounds with similar structures, it was found that modifications to the phenyl rings significantly affected biological activity. The presence of electron-donating groups was correlated with increased potency against cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that halogen substitutions on phenyl rings could drastically alter the compound's efficacy. For example, replacing electron-withdrawing groups with halogens resulted in decreased cytotoxicity, emphasizing the importance of molecular design in drug development.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide, and how can reaction efficiency be optimized?
Methodological Answer:
- Suzuki-Miyaura Coupling : For the furan-chlorophenyl moiety, use palladium-catalyzed cross-coupling between 4-chlorophenylboronic acid and 2-bromofuran derivatives. Optimize ligand selection (e.g., SPhos) and solvent (toluene/ethanol) to enhance yield .
- Amide Coupling : React 3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid with 4-fluoroaniline using EDCI/HOBt in DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. Q2. How should researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign peaks using - and -NMR in DMSO-d. Key signals: furan protons (~6.5–7.5 ppm), fluorophenyl aromatic protons (~7.0–7.4 ppm), and amide NH (~10.2 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry indicate impurities .
- X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between furan and chlorophenyl groups) using single-crystal diffraction data .
Q. Q3. What structural features influence the compound’s biological activity, and how can substituents be modified for SAR studies?
Methodological Answer:
- Key Features :
- SAR Modifications :
Q. Q4. How can researchers assess the compound’s stability and solubility for in vitro assays?
Methodological Answer:
- Stability :
- Solubility :
Advanced Research Questions
Q. Q5. How should contradictory data in synthetic yields or analytical results be resolved?
Methodological Answer:
- Yield Discrepancies :
- Re-evaluate catalyst loading (e.g., Pd(OAc) at 2–5 mol%) and reaction time (12–24 hrs) for Suzuki coupling .
- Use -NMR to detect unreacted 4-fluoroaniline in amidation steps .
- Analytical Conflicts :
Q. Q6. What computational strategies are effective for predicting target receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., COX-2 or kinase domains). Focus on binding free energy (ΔG) and hydrogen-bond networks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. Q7. How can metabolic pathways and degradation products be identified?
Methodological Answer:
Q. Q8. What crystallization conditions are optimal for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Test slow evaporation in ethanol/water (7:3) or DCM/hexane (1:1) at 4°C .
- Crystal Quality : Add seeding crystals or use vapor diffusion in hanging-drop setups. Optimize pH (6–8) to prevent amide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
